molecular formula C8H4ClF6N B14751478 4-Chloro-2,5-bis(trifluoromethyl)aniline

4-Chloro-2,5-bis(trifluoromethyl)aniline

Cat. No.: B14751478
M. Wt: 263.57 g/mol
InChI Key: IALLQCWWBHLWAS-UHFFFAOYSA-N
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Description

4-Chloro-2,5-bis(trifluoromethyl)benzenamine is an aromatic amine with the molecular formula C8H4ClF6N and a molecular weight of 263.57 g/mol. This compound is characterized by the presence of two trifluoromethyl groups and a chlorine atom attached to a benzene ring, along with an amine group. It is used as a building block in the synthesis of various chemical compounds, including pesticides and herbicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5-bis(trifluoromethyl)benzenamine typically involves the nitration of 4-chloro-2,5-bis(trifluoromethyl)benzene followed by reduction of the nitro group to an amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amine .

Industrial Production Methods

Industrial production of 4-Chloro-2,5-bis(trifluoromethyl)benzenamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-bis(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, due to the electron-withdrawing effects of the trifluoromethyl groups.

    Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Electrophilic Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation.

    Oxidation and Reduction: Iron powder (Fe) and hydrochloric acid (HCl) for reduction; potassium permanganate (KMnO4) for oxidation

Major Products Formed

    Nucleophilic Substitution: Phenol derivatives.

    Electrophilic Substitution: Nitro and sulfonic acid derivatives.

    Oxidation and Reduction: Nitro compounds and reduced amines

Scientific Research Applications

4-Chloro-2,5-bis(trifluoromethyl)benzenamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the development of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: In the production of pesticides and herbicides, where it serves as an intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-bis(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing trifluoromethyl groups enhances its reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in various chemical reactions. The amine group can form hydrogen bonds and participate in nucleophilic attacks, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)benzenamine: Similar structure but with only one trifluoromethyl group.

    2,5-Bis(trifluoromethyl)benzenamine: Lacks the chlorine atom, affecting its reactivity and applications.

    4-Chloro-2,5-difluorobenzenamine: Contains fluorine atoms instead of trifluoromethyl groups, leading to different chemical properties.

Uniqueness

4-Chloro-2,5-bis(trifluoromethyl)benzenamine is unique due to the presence of both chlorine and two trifluoromethyl groups, which significantly influence its chemical reactivity and applications. The combination of these substituents makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .

Properties

Molecular Formula

C8H4ClF6N

Molecular Weight

263.57 g/mol

IUPAC Name

4-chloro-2,5-bis(trifluoromethyl)aniline

InChI

InChI=1S/C8H4ClF6N/c9-5-1-4(8(13,14)15)6(16)2-3(5)7(10,11)12/h1-2H,16H2

InChI Key

IALLQCWWBHLWAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

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